Ube2T/fancl-IN-1

Fanconi Anemia Pathway E2 Ubiquitin-Conjugating Enzyme HTRF Assay

Choose UBE2T/FANCL-IN-1 (CU2) for non-covalent, selective inhibition of UBE2T/FANCL-mediated FANCD2 monoubiquitylation. Unlike covalent inhibitors (e.g., ETC-6152), this probe spares UBE1 and UBE2D1—eliminating off-target ubiquitin-proteasome disruption. No confounding Wnt/β-catenin activity ensures FA-pathway-specific phenotypes. Validated: 250 µM combined with carboplatin reduces HeLa confluence by >50% at 8 days. Ideal for synthetic lethality screens, platinum-resistance mechanistic studies, and reversible binding assays requiring intact target engagement.

Molecular Formula C19H31N7
Molecular Weight 357.5 g/mol
CAS No. 1359415-02-3
Cat. No. B6614468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbe2T/fancl-IN-1
CAS1359415-02-3
Molecular FormulaC19H31N7
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C
InChIInChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3
InChIKeyFJHJBABGFHVIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UBE2T/FANCL-IN-1 (1359415-02-3): A Selective Small-Molecule Probe for Investigating Fanconi Anemia Pathway-Dependent DNA Crosslink Repair and Chemosensitization


UBE2T/FANCL-IN-1 (also designated CU2) is a small-molecule inhibitor that selectively disrupts the UBE2T/FANCL-mediated monoubiquitylation of the FANCD2-FANCI complex, a critical signaling event in the Fanconi anemia (FA) DNA interstrand crosslink (ICL) repair pathway [1]. The compound is chemically defined as 7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine, possessing a molecular weight of 357.5 g/mol and a predicted LogP of 2.3 . UBE2T/FANCL-IN-1 serves as a valuable chemical probe for dissecting the FA pathway and for investigating therapeutic strategies aimed at sensitizing tumor cells to DNA cross-linking chemotherapeutics, such as carboplatin and cisplatin [1].

Why UBE2T/FANCL-IN-1 (CU2) Cannot Be Functionally Replaced by Other UBE2T or Fanconi Anemia Pathway Inhibitors


Generic substitution within the UBE2T/FANCL inhibitor class is not scientifically justified due to fundamental differences in binding mechanisms, target engagement, and downstream functional consequences. Inhibitors such as ETC-6152 act as covalent modifiers of the UBE2T catalytic cysteine (Cys86), directly blocking ubiquitin transfer [1]. In contrast, UBE2T/FANCL-IN-1 (CU2) does not covalently modify UBE2T or FANCL; it exhibits a distinct selectivity profile, inhibiting FANCL-dependent ubiquitylation without affecting the E1 enzyme UBE1 or the related E2 enzyme UBE2D1 [2]. This mechanistic divergence translates into significant differences in cellular tolerance, cytotoxic thresholds, and the potential for off-target effects within the ubiquitin-proteasome system. Furthermore, alternative UBE2T ligands, such as M435-1279, modulate entirely different signaling axes, like the Wnt/β-catenin pathway, rather than directly impairing Fanconi anemia pathway-dependent DNA repair [3]. Therefore, experimental outcomes are highly specific to the chemical probe employed, and data generated with one UBE2T modulator cannot be extrapolated to another without rigorous, side-by-side validation.

Quantitative Differentiation Guide for UBE2T/FANCL-IN-1 Procurement: Validated Potency, Selectivity, and Cellular Functional Data


Biochemical Potency and Selectivity: UBE2T/FANCL-IN-1 (CU2) Demonstrates Complete Inhibition of FANCL Auto-ubiquitylation with Minimal Off-Target Activity Against UBE1 and UBE2D1

In a biochemical homogeneous time-resolved fluorescence (HTRF) assay containing UBE1, UBE2T, and the FANCL RING domain (GST-FANCLRING), UBE2T/FANCL-IN-1 (CU2) at a concentration of 100 µM completely abolished the ubiquitylation of GST-FANCLRING, as evidenced by the absence of the monoubiquitylated (mUb) species on an SDS-PAGE gel [1]. In stark contrast, the covalent UBE2T inhibitor ETC-6152 requires a much lower concentration to inhibit UBE2T activity (IC50 = 0.22 µM in an E1-E2T HTRF assay) but achieves this through irreversible modification of the catalytic cysteine (Cys86) . Furthermore, selectivity assays revealed that UBE2T/FANCL-IN-1 (100 µM) had no detectable effect on the auto-ubiquitylation of UBE1 or the ubiquitylation of an alternative E3 ligase, RNF8, by UBE2D1 [1]. This indicates a distinct mode of action that spares other key components of the ubiquitin conjugation machinery.

Fanconi Anemia Pathway E2 Ubiquitin-Conjugating Enzyme HTRF Assay

Cellular Target Engagement: UBE2T/FANCL-IN-1 (CU2) Demonstrates Functional Activity by Suppressing FANCD2 Monoubiquitylation Induced by DNA Damaging Agents

UBE2T/FANCL-IN-1 (CU2) effectively engages its target in a cellular context, as demonstrated by its ability to suppress the monoubiquitylation of the downstream effector FANCD2. Treatment of cells with 500 µM UBE2T/FANCL-IN-1 (CU2) resulted in a quantifiable reduction of mUb-FANCD2 levels generated in response to DNA damage induced by either hydroxyurea (HU) or cisplatin (10 µM) [1]. Specifically, the compound reduced the level of mUb-FANCD2 produced after cisplatin treatment over a time course of 6, 12, and 24 hours [1]. This cellular efficacy contrasts with the behavior of the related compound CU1, which, while biochemically active, was found to be cytotoxic to cells at concentrations above 300 µM, thus limiting its experimental utility [1].

DNA Damage Response FANCD2 Monoubiquitylation Cisplatin Sensitization

Mechanistic Differentiation from Alternative UBE2T Inhibitors: UBE2T/FANCL-IN-1 Does Not Modulate Wnt/β-Catenin Signaling

A key differentiator for UBE2T/FANCL-IN-1 is its mechanistic specificity for the Fanconi anemia DNA repair pathway, which is distinct from the function of other UBE2T inhibitors like M435-1279. M435-1279 exerts its cellular effects by blocking UBE2T-mediated degradation of RACK1, thereby inhibiting hyperactivation of the Wnt/β-catenin signaling pathway [1]. In contrast, the primary literature for UBE2T/FANCL-IN-1 does not report any activity on the Wnt/β-catenin pathway or RACK1 degradation. Its functional characterization is confined to the suppression of FANCD2 monoubiquitylation and sensitization to DNA cross-linking agents [2]. This represents a fundamental divergence in biological readouts, where one compound modulates a developmental signaling pathway and the other specifically targets a DNA repair mechanism.

Wnt/β-Catenin Pathway RACK1 Degradation UBE2T Substrate Specificity

Functional Consequence: Quantified Sensitization of Tumor Cells to Carboplatin

A key functional consequence of UBE2T/FANCL-IN-1 treatment is the sensitization of cells to the DNA cross-linking chemotherapeutic agent carboplatin. In a cellular growth/proliferation assay, the combination of 250 µM UBE2T/FANCL-IN-1 (CU2) with 15 µM carboplatin resulted in a marked reduction in cell proliferation compared to either agent alone [1]. Specifically, after 8 days, cells treated with the combination were less than 50% confluent, whereas treatment with 250 µM UBE2T/FANCL-IN-1 alone had a minimal effect on growth, with cells reaching 100% confluency after 6 days, similar to DMSO-treated controls [1]. This demonstrates a clear synergistic or additive anti-proliferative effect.

Chemosensitization Carboplatin DNA Crosslinking Agents

Recommended Research and Industrial Application Scenarios for UBE2T/FANCL-IN-1 Based on Validated Evidence


Dissecting the Molecular Pharmacology of the Fanconi Anemia Pathway in DNA Crosslink Repair

Researchers studying the Fanconi anemia (FA) pathway should utilize UBE2T/FANCL-IN-1 (CU2) as a specific chemical probe to acutely block FANCD2 monoubiquitylation. The compound's demonstrated ability to suppress mUb-FANCD2 formation in response to hydroxyurea and cisplatin [1] makes it an ideal tool for dissecting the temporal dynamics and molecular requirements of the FA pathway's activation and downstream signaling events. Its lack of activity on Wnt/β-catenin signaling [2] ensures that observed phenotypes are specifically attributable to FA pathway inhibition, unlike the use of the UBE2T inhibitor M435-1279 which would confound results with off-pathway effects.

Investigating Mechanisms of Resistance to Platinum-Based Chemotherapeutics

In oncology research, UBE2T/FANCL-IN-1 is a valuable reagent for exploring the role of the FA pathway in mediating resistance to DNA cross-linking agents like cisplatin and carboplatin. The compound's validated ability to sensitize HeLa cells to carboplatin, resulting in a >50% reduction in cell confluence after 8 days of combined treatment compared to single-agent controls [1], provides a functional assay platform. This application is critical for identifying genetic backgrounds or cancer subtypes that are hypersensitive to combined inhibition of the FA pathway and platinum-based chemotherapy, thereby informing potential therapeutic strategies.

Synthetic Lethality Screens and Combination Therapy Studies

UBE2T/FANCL-IN-1 is a key tool for conducting synthetic lethality screens aimed at identifying genetic vulnerabilities that are enhanced by Fanconi anemia pathway inhibition. By using the compound at a sub-cytotoxic concentration (e.g., 250 µM) where it has minimal effect on growth as a single agent [1], researchers can perform high-throughput screens to discover genes whose knockdown or knockout becomes lethal only in the presence of FA pathway inhibition. This application directly leverages the compound's unique cellular tolerance profile and its quantifiable sensitization effect to carboplatin to uncover new combination therapy targets.

Biochemical Studies of E2-E3 Ubiquitin Ligase Complexes

The biochemical profile of UBE2T/FANCL-IN-1, which demonstrates potent inhibition of FANCL auto-ubiquitylation while sparing UBE1 and the UBE2D1/RNF8 cascade [1], positions it as a specific tool for in vitro ubiquitination assays. Researchers investigating the structure-function relationships of the UBE2T/FANCL complex can employ this compound to dissect the specific requirements for FANCD2 monoubiquitylation. Its non-covalent mechanism of action [1] is particularly advantageous for setting up reversible or competitive binding experiments, which are more challenging to interpret with covalent inhibitors like ETC-6152 .

Technical Documentation Hub

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